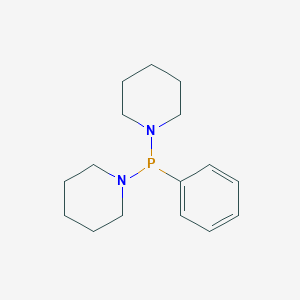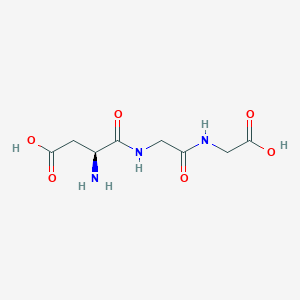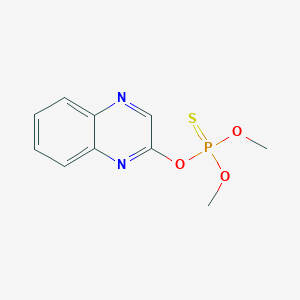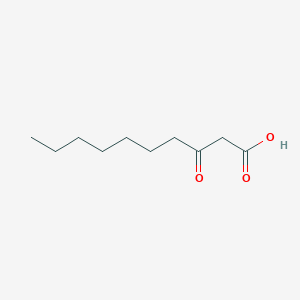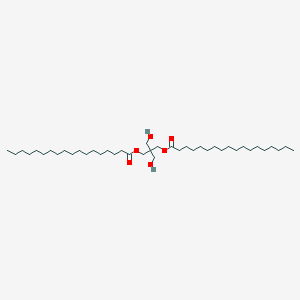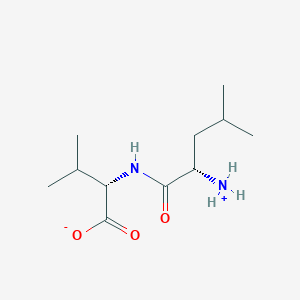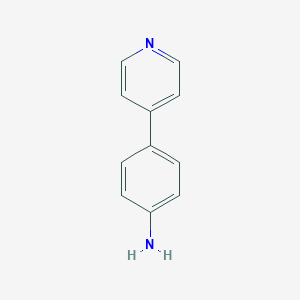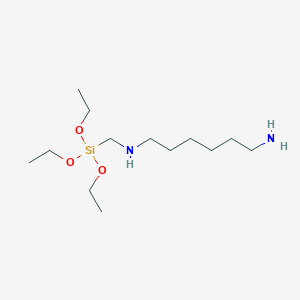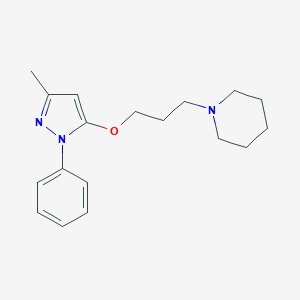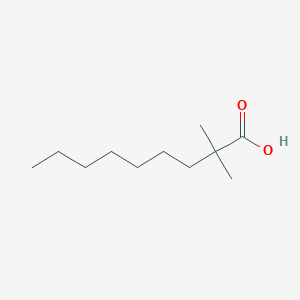![molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3](/img/structure/B84146.png)
1,3,8-Triazaspiro[4.5]decane-2,4-dione
Overview
Description
1,3,8-Triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure.
Mechanism of Action
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor (DOR) . DORs are a type of G-protein coupled receptors (GPCRs) and hold potential as a target for various neurological and psychiatric disorders .
Mode of Action
This compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the DOR, which is based on docking and molecular dynamic simulation . The compound’s interaction with the DOR leads to a bias towards G-protein signaling .
Biochemical Pathways
The activation of DORs by this compound affects the nociceptin/orphanin FQ signaling pathway . This pathway plays a crucial role in pain perception and the body’s response to stress and anxiety.
Pharmacokinetics
The pharmacokinetic properties of 1,3,8-Triazaspiro[4The compound’s selectivity for the dor over a panel of 167 other gpcrs suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The activation of DORs by this compound has anti-allodynic efficacy, meaning it can reduce pain sensitivity . This has been demonstrated in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .
Biochemical Analysis
Biochemical Properties
1,3,8-Triazaspiro[4.5]decane-2,4-dione interacts with delta opioid receptors, which are a type of G-protein coupled receptors (GPCRs) . The compound appears to bind to the orthosteric site of these receptors based on docking and molecular dynamic simulation . This interaction is selective for the delta opioid receptor over a panel of 167 other GPCRs .
Cellular Effects
In cellular processes, this compound has shown to have anti-allodynic efficacy, which means it can reduce pain sensitivity . This effect was observed in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice . The compound’s interaction with delta opioid receptors influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically delta opioid receptors . The compound is slightly biased towards G-protein signaling, which suggests that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its anti-allodynic efficacy suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydantoin derivative with a suitable amine, followed by cyclization to form the spiro structure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to ensure scalability and efficiency. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in DMF.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Acts as a ligand for various biological receptors, aiding in the study of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
SNC80: A delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with a distinct structure.
Uniqueness
1,3,8-Triazaspiro[4.5]decane-2,4-dione is unique due to its spiro structure, which provides a rigid framework that can enhance receptor binding specificity and selectivity. This structural feature differentiates it from other delta opioid receptor agonists, potentially reducing adverse effects such as seizures and tachyphylaxis .
Properties
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSWSISJJJDBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276240 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13625-39-3 | |
| Record name | 1,3,8-triazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) enzymes []. These enzymes normally tag HIF for degradation under normoxic conditions. By inhibiting HIF PHD1-3, these compounds stabilize HIF, leading to increased erythropoietin (EPO) production and potentially serving as a treatment for anemia [].
ANone: While specific spectroscopic data is not provided in the provided abstracts, the molecular formula for the base structure is C8H13N3O2, and the molecular weight is 183.21 g/mol. The structure consists of a spirohydantoin (a this compound) core, which can be further substituted at various positions to modulate its pharmacological properties.
A: Research has shown that a this compound derivative (TTDD) can be incorporated into polyacrylonitrile nanofibers through electrospinning, demonstrating material compatibility []. Additionally, TTDD has been successfully incorporated into polyvinyl chloride (PVC) nanowebs, showcasing its versatility in material integration for potential medical applications [].
ANone: The provided research does not mention catalytic properties of this compound or its derivatives. The primary focus is on its biological activity.
A: Research on this compound derivatives as HIF PHD inhibitors highlights that introducing acidic functionality effectively mitigated off-target activity at the hERG potassium channel []. Furthermore, optimizing the structure successfully minimized undesired alanine aminotransferase (ALT) liver enzyme upregulation, achieving a favorable on-target versus off-target profile [].
A: While specific stability data is not provided, research indicates that this compound derivatives can be formulated into nanofibers and rendered antimicrobial by chlorination with hypochlorite solution, suggesting potential for controlled release and long-term stability [, ].
A: Research indicates that optimization of this compound derivatives led to improved pharmacokinetic properties, including good PK in preclinical species []. These compounds exhibit a short-acting pharmacodynamic profile, resulting in a rapid and robust upregulation of erythropoietin (EPO) in multiple preclinical models [].
A: Research has shown that a novel this compound derivative demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain []. Other derivatives, designed as HIF PHD inhibitors, have been shown to robustly increase erythropoietin levels in vivo across multiple preclinical species [].
ANone: The provided research does not mention any specific resistance or cross-resistance mechanisms for this compound derivatives.
A: While detailed toxicological data is not provided in the abstracts, one study mentions that optimization of this compound derivatives successfully mitigated the undesired upregulation of alanine aminotransferase (ALT) liver enzymes, suggesting improved safety profiles [].
A: One study highlights the incorporation of a this compound derivative into nanofibers, which can be further chlorinated to impart antimicrobial properties []. This approach suggests potential for targeted delivery and controlled release applications.
ANone: The provided research does not specifically mention biomarkers or diagnostics related to this compound or its derivatives.
ANone: The provided research mentions several analytical techniques used to characterize this compound derivatives and their formulations. These include:
- Scanning Electron Microscopy (SEM): Used to analyze the morphology and fiber diameter of electrospun nanofibers containing this compound derivatives [, ].
- Fourier-transform infrared spectroscopy (FTIR): Employed to investigate the chemical structures of polyvinyl chloride (PVC) nanowebs incorporating this compound [].
- Thermogravimetric analysis (TGA): Utilized to evaluate the thermal characteristics of PVC nanowebs containing this compound [].
- ASTM 2149 procedure: Applied to assess the antibacterial activity of chlorinated nanowebs incorporating this compound derivatives [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
